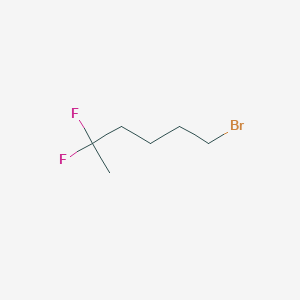

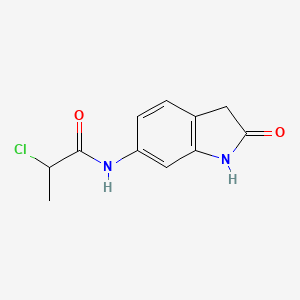

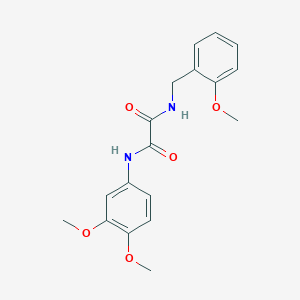

![molecular formula C28H29N3O4S2 B2551892 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-34-4](/img/structure/B2551892.png)

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that likely contains a thiazole ring, a pyridine ring, and a carboxylate ester group. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiazole and pyridine moieties are discussed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related thiazole and pyridine compounds involves various strategies. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was prepared and then transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as FTIR and NMR, and in some cases, X-ray diffraction . Theoretical methods like density functional theory (DFT) have been employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which are in good agreement with experimental data . These techniques would be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, ethyl 2-(benzo[d]thazol-2-yl)acetate was used to synthesize various substituted pyridine and pyrimidine derivatives . These reactions highlight the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. For instance, the crystallographic behavior of a related thiazole compound was investigated, and its molecular electrostatic potential (MEP) map indicated sites of hydrogen bonding . The solubility, melting points, and stability of these compounds can be inferred from their structural features and substituents. Similar analyses would be required to determine the properties of the compound .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis Research on related compounds emphasizes the importance of understanding the chemical structure and synthesis processes. For example, studies on similar benzothiazole and pyridine derivatives have led to advancements in synthetic methods, offering efficient routes to complex molecules. These synthetic strategies are crucial for developing pharmaceuticals and materials science applications (Liu et al., 2012).

Biological and Medicinal Applications Compounds within the same chemical family have been explored for their biological and medicinal potentials. For instance, research into novel benzothiazole derivatives has demonstrated antibacterial, antioxidant, and antitubercular activities, suggesting the compound's utility in addressing infectious diseases (Bhoi et al., 2016). Additionally, the synthesis and evaluation of heterocyclic compounds incorporating thiophene and thiazole moieties have shown significant anticancer activity, highlighting the potential for cancer therapy applications (Abdel-Motaal et al., 2020).

Drug Design and Development The design and synthesis of thiazole-aminopiperidine hybrids have contributed to the discovery of new Mycobacterium tuberculosis GyrB inhibitors, underscoring the role of such compounds in developing treatments for tuberculosis (Jeankumar et al., 2013). This area of research is crucial for addressing antibiotic resistance and finding new therapeutic options.

Propiedades

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4S2/c1-3-5-16-35-19-12-10-18(11-13-19)25(32)30-27-24(26-29-21-8-6-7-9-22(21)36-26)20-14-15-31(17-23(20)37-27)28(33)34-4-2/h6-13H,3-5,14-17H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGGOYYUECAYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

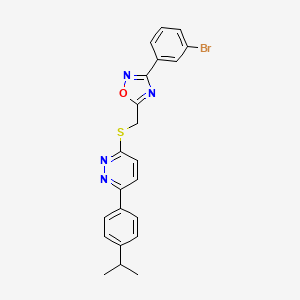

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)

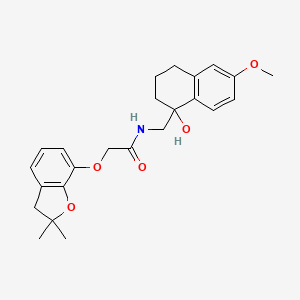

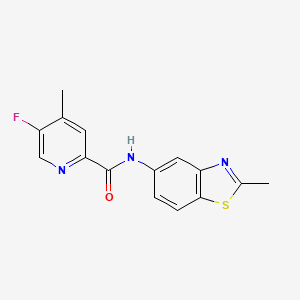

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)

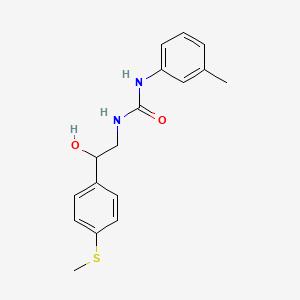

![2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2551817.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)